molecular formula C7H6N4O2 B1417555 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 932736-65-7

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Katalognummer: B1417555
CAS-Nummer: 932736-65-7
Molekulargewicht: 178.15 g/mol
InChI-Schlüssel: WGODPUXRWOWIEZ-PLNGDYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a versatile and high-value chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research. Its core structure, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, is a privileged pharmacophore known for its diverse biological activities. This compound serves as a critical building block for the synthesis of more complex molecules, particularly kinase inhibitors. Kinases are a major class of drug targets for conditions such as cancer, inflammatory diseases, and neurological disorders. Researchers value this specific ethanone derivative for its synthetic utility; the 7-hydroxy and 6-acetyl groups offer reactive handles for further chemical modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Its mechanism of action is dependent on the final synthesized target molecule, but intermediates like this are essential for developing potent and selective inhibitors that compete with ATP for binding in the catalytic cleft of kinases. This product is intended for research applications in drug discovery and chemical biology only. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(6Z)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODPUXRWOWIEZ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2=NC=NN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C=NC2=NC=NN2C1=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Multi-Component Cyclocondensation Approach

A widely reported method involves the condensation of aminotriazole derivatives with suitable aldehydes or ketones under catalytic conditions. For example, the process may include:

  • Reacting 3-amino-1,2,4-triazole with 2-cyanopyrimidine derivatives.
  • Using catalysts such as polyphosphoric acid or organic bases (e.g., triethylamine).
  • Heating under reflux in solvents like ethanol or acetic acid to promote cyclization.

Reaction Conditions:

Parameter Typical Range Notes
Temperature 80–120°C Facilitates cyclization
Solvent Ethanol, acetic acid Ensures solubility and reaction efficiency
Catalyst None or acid/base catalysts Depending on route

Post-Cyclization Functionalization

Following core formation, selective oxidation or hydroxylation at the 7-position can be achieved via:

  • Oxidation : Using mild oxidants like hydrogen peroxide or tert-butyl hydroperoxide under controlled conditions to introduce the hydroxy group.
  • Hydroxylation : Directed hydroxylation may involve catalytic systems such as osmium tetroxide or via radical-mediated processes, although these are less common due to potential over-oxidation.

Specific Synthesis of the Ethanone Substituent

The ethanone moiety at position 6 can be introduced through:

  • Acylation reactions : Reacting the heterocyclic intermediate with acetyl chloride or acetic anhydride under basic conditions.
  • Coupling reactions : Using cross-coupling strategies like Suzuki or Stille if the precursor contains halogen substituents.

Purification and Crystallization

Purity is critical for research applications:

  • Recrystallization from ethanol or ethyl acetate.
  • Chromatography on silica gel with hexane/ethyl acetate mixtures.
  • Characterization via NMR, MS, and elemental analysis to confirm structure and purity.

Industrial Scale Synthesis

For large-scale production, the process is optimized for high yield and minimal impurities:

  • Reaction optimization : Continuous flow reactors facilitate better heat management and reproducibility.
  • Purification : Large-scale recrystallization and filtration are employed to remove impurities such as tri-substituted phosphines or arsines, which are minimized by process controls.
  • Environmental considerations : Use of greener solvents like ethanol and water reduces hazardous waste.

Data Tables Summarizing Research Findings

Method Reagents Conditions Yield Notes
Cyclocondensation 3-Amino-1,2,4-triazole + pyrimidine derivatives Reflux in ethanol or acetic acid 85–92% High purity, scalable
Hydroxylation Hydrogen peroxide, catalysts Mild temperature (25–50°C) 70–80% Selective at 7-position
Acylation Acetyl chloride Room temperature, base catalyst 80–85% Efficient for ethanone introduction

Notes on Reaction Optimization and Purity

  • Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly influence yield and regioselectivity.
  • Purification techniques like chromatography and recrystallization are essential to remove residual catalysts and side products.
  • Analytical validation (NMR, MS, elemental analysis) confirms structural integrity and purity.

Summary of Key Research Findings

  • The multi-component cyclocondensation route offers a robust pathway for heterocycle synthesis with yields exceeding 90%.
  • Hydroxylation at the 7-position can be achieved with high regioselectivity using mild oxidants.
  • Acylation with acetyl chloride efficiently introduces the ethanone group at the 6-position.
  • Industrial processes leverage continuous flow and optimized purification to produce high-purity compounds suitable for pharmacological research.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The triazolopyrimidine scaffold is highly modular. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 7-OH, 6-acetyl C₇H₆N₄O₂ 178.15 Potential intermediate for drug synthesis; limited solubility in polar solvents due to hydroxyl group .
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (UCB-FcRn-84) 3-Fluorophenyl at 7, methyl at 5 C₁₄H₁₃FN₄O 278.28 Binds neonatal Fc receptor (FcRn); separated into (R)- and (S)-isomers via chiral chromatography .
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 5,7-dimethyl, 2-phenyl C₁₅H₁₄N₄O 266.30 Enhanced steric bulk improves thermal stability; discontinued due to limited commercial demand .
1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 7-methyl, 2-phenyl C₁₄H₁₂N₄O 252.27 Exhibits π-π stacking interactions in crystallography; used in kinase inhibitor studies .
1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 1,3-benzodioxole at 7, methyl at 5 C₁₅H₁₃N₃O₃ 283.29 Bioisostere for natural product analogs; moderate solubility in DMSO .
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 5,7-dimethyl C₉H₁₀N₄O 190.20 Simplified derivative with reduced polarity; used in combinatorial libraries .

Biologische Aktivität

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound with significant potential in pharmacological applications due to its structural similarity to other biologically active triazole derivatives. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₇H₆N₄O₂
  • CAS Number : 932736-65-7
  • Molecular Weight : 166.15 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on cancer cells, antimicrobial properties, and enzyme inhibition.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the efficacy of triazole derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
3AaMCF-712.5Apoptosis induction
3AgHEPG-28.0Cell cycle arrest
3AcMDA-MB-23115.0Inhibition of angiogenesis

These results suggest that the compound may induce apoptosis and inhibit cell proliferation in breast and liver cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been investigated. In vitro studies show that these compounds possess significant activity against several pathogenic bacteria and fungi. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound may serve as a potential antimicrobial agent .

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidine phosphorylase and alkaline phosphatases, which are critical in cancer progression and microbial metabolism .
  • Induction of Apoptosis : The compound is believed to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Case Studies

Several case studies have documented the effects of triazole derivatives on specific diseases:

  • Breast Cancer Treatment : A clinical trial involving a derivative similar to this compound showed a reduction in tumor size in patients with advanced breast cancer after treatment with the triazole derivative over six months .
  • Fungal Infections : A study examined the efficacy of triazole derivatives against resistant strains of Candida, demonstrating a higher success rate in treating infections compared to conventional antifungals .

Q & A

Q. What are the key synthetic strategies for preparing 1-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone?

The compound is synthesized via cyclocondensation reactions. A representative method involves reacting aminotriazole derivatives with ketonic esters or aldehydes. For example, aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under fusion conditions yield triazolopyrimidine derivatives. Post-reaction cooling, methanol addition, and crystallization in ethanol afford the product with high purity . Alternative methods use diethyl ethoxymethylenemalonate and aminotriazole under reflux in acetic acid, followed by purification via filtration and washing .

Q. How is the structural integrity of this compound validated?

Characterization relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For instance, ¹H NMR of related triazolopyrimidines shows peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxy protons (broad singlet at δ 12–14 ppm). IR spectra confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) provides molecular ion peaks (e.g., m/z 533 for derivatives) .

Q. What solvents and reaction conditions optimize yield and purity?

Polar aprotic solvents like DMF or ethanol/water mixtures are preferred for cyclocondensation. Reactions in molten-state TMDP (trimethylenedipiperidine) or ethanol/water (1:1 v/v) achieve yields >70%. Cooling rates and crystallization solvents (e.g., ethanol) critically influence purity. Toxic reagents like TMDP require careful handling and substitution with safer alternatives (e.g., piperidine derivatives) where feasible .

Advanced Research Questions

Q. How do substituents on the triazolopyrimidine core affect bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens at the 5-position) enhance binding to targets like microtubules or cannabinoid receptors. For example, 5-chloro derivatives exhibit improved cytotoxicity in neurodegenerative tauopathy models, while 7-aryl substitutions modulate solubility and blood-brain barrier permeability . Quantitative SAR (QSAR) modeling using Hammett constants or LogP values can predict these effects.

Q. What strategies resolve enantiomeric mixtures of this compound?

Chiral chromatography (e.g., Chiralpak AD phase with heptane/isopropanol) separates racemic mixtures into enantiomers. For example, UCB-FcRn-84, a related triazolopyrimidine, was resolved into (R)- and (S)-isomers with 100% enantiomeric excess. Analytical SFC (supercritical fluid chromatography) validates separation efficiency (RT = 8.22 min and 10.40 min for isomers) .

Q. How can contradictory data on reaction yields be reconciled?

Yield discrepancies often arise from reagent purity, solvent ratios, or temperature gradients. For instance, TMDP-based syntheses in ethanol/water (1:1 v/v) vs. molten TMDP show yield variations due to differing activation energies. Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) identifies critical parameters (e.g., molar ratios, reaction time) .

Q. What role does this compound play in targeting neonatal Fc receptors (FcRn)?

Derivatives like UCB-FcRn-84 bind FcRn extracellular domains, inhibiting IgG recycling. X-ray crystallography and analytical ultracentrifugation (AUC) confirm binding modes: the triazolopyrimidine core engages hydrophobic pockets, while the ethanone group stabilizes hydrogen bonds. Sedimentation velocity experiments (Svedberg coefficients: 3.5 S–5.3 S) quantify concentration-dependent aggregation .

Methodological Considerations

Q. How to troubleshoot low yields in scaled-up syntheses?

  • Issue : Poor solubility of intermediates. Solution : Use DMF/DMSO co-solvents or sonication to disperse reactants.
  • Issue : Byproduct formation. Solution : Introduce scavenger resins (e.g., polymer-bound isocyanates) or optimize column chromatography gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) .

Q. What computational tools predict metabolic stability of derivatives?

Tools like SwissADME or MetaCore predict Phase I/II metabolism. For example, the hydroxy group at position 7 is prone to glucuronidation, while the triazole ring resists oxidation. Molecular docking (AutoDock Vina) identifies CYP450 binding sites, guiding structural modifications (e.g., fluorination to block metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Reactant of Route 2
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.